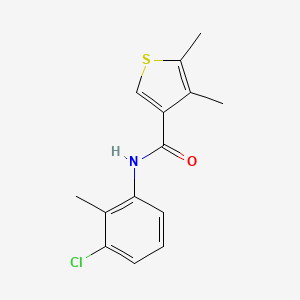![molecular formula C21H19N3O B4748936 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4748936.png)
1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Vue d'ensemble
Description
1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, also known as ATS, is a natural product that has attracted significant attention in recent years due to its potential therapeutic properties. ATS is a member of the beta-carboline family of alkaloids and is found in a variety of plant species, including Peganum harmala and Passiflora incarnata. The purpose of
Mécanisme D'action
The mechanism of action of 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. One such enzyme is monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain.
Biochemical and physiological effects:
1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been shown to have a variety of biochemical and physiological effects in the body. One such effect is its ability to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This can lead to improved mood and reduced symptoms of depression.
1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has also been shown to have anti-inflammatory properties, which can lead to a reduction in symptoms of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in lab experiments is its natural origin, which makes it a more attractive candidate for drug development compared to synthetic compounds. However, one limitation is the difficulty in obtaining the compound in large quantities, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one. One area of research is the development of 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the compound's potential as a neuroprotective agent, which could lead to the development of drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Conclusion:
In conclusion, 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a natural product that has attracted significant attention in recent years due to its potential therapeutic properties. The compound has been shown to have anti-cancer and anti-inflammatory properties, as well as the ability to increase levels of neurotransmitters in the brain. While there are limitations to its use in lab experiments, the compound has several potential future directions for research, including the development of drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases.
Applications De Recherche Scientifique
1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's anti-cancer properties. Studies have shown that 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Another area of research has focused on the compound's anti-inflammatory properties. 1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-2-13-24-18-10-6-4-8-16(18)21(20(24)25)19-15(11-12-22-21)14-7-3-5-9-17(14)23-19/h2-10,22-23H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJOGFEAKHHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748854.png)
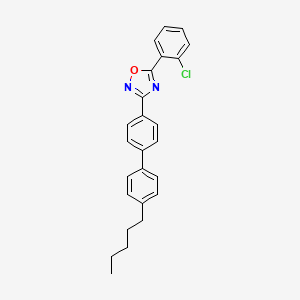
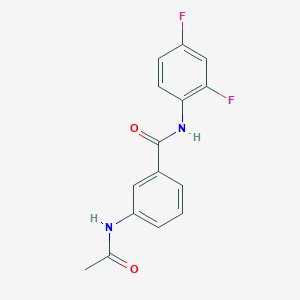
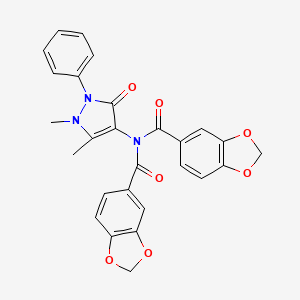
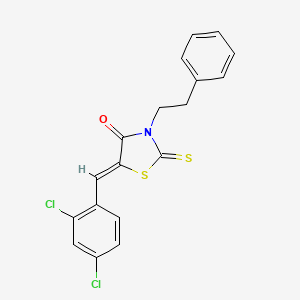
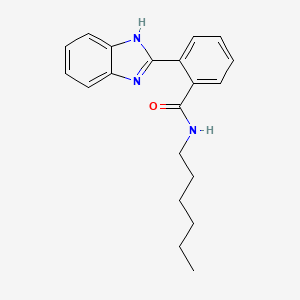
![3-(4-methylbenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748900.png)
![2-hydrazino-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4748903.png)
![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4748918.png)
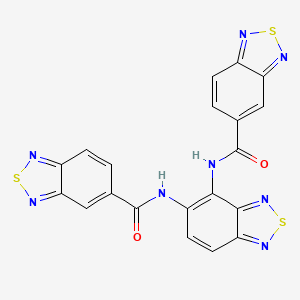
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4748951.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4748952.png)
